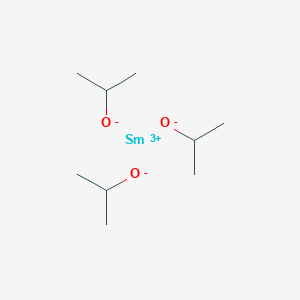
Samarium(III)-isopropoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a rare earth metal complex where samarium is coordinated with three isopropoxide ligands. This compound is notable for its applications in various fields, including catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Samarium(III) isopropoxide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Samarium(III) isopropoxide, also known as Propan-2-olate;samarium(3+), primarily targets the process of catalytic asymmetric nitro-Mannich reaction . This compound is used with a dinucleating Schiff base ligand in this reaction .
Mode of Action
The interaction of Samarium(III) isopropoxide with its targets involves the formation of complexes with other ligands. For instance, it has been reported that Samarium(III) isopropoxide forms luminescent complexes with 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands .
Biochemical Pathways
The biochemical pathways affected by Samarium(III) isopropoxide are primarily related to the emission of light. The complexes formed by Samarium(III) isopropoxide display characteristic luminescence peaks of samarium(III) ion at approximately 566, 600, and 647 nm . These luminescent properties might be useful in electronic devices, bio-assays, and liquid lasers .
Pharmacokinetics
It is known that the compound is sensitive to moisture and reacts slowly with water . This could potentially impact its bioavailability.
Result of Action
The result of the action of Samarium(III) isopropoxide is the generation of luminescence. Different coordination environments around samarium(III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at approximately 600 nm and 647 nm .
Action Environment
The action of Samarium(III) isopropoxide is influenced by environmental factors. For instance, the compound is sensitive to moisture and reacts slowly with water . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water in its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(III) isopropoxide can be synthesized through the reaction of samarium(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or sublimation.
Industrial Production Methods
In industrial settings, the production of propan-2-olate;samarium(3+) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium oxide.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The isopropoxide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with propan-2-olate;samarium(3+) include organic solvents like toluene and hexane, as well as bases like sodium hydride. Reactions are typically conducted under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions involving propan-2-olate;samarium(3+) include samarium oxide, various organic samarium complexes, and substituted samarium compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium(III) chloride (SmCl3): A common precursor in the synthesis of samarium compounds.
Samarium(III) nitrate (Sm(NO3)3): Used in similar applications but with different reactivity and solubility properties.
Samarium(III) acetate (Sm(C2H3O2)3): Another samarium compound with distinct coordination chemistry.
Uniqueness
Samarium(III) isopropoxide is unique due to its specific coordination with isopropoxide ligands, which imparts distinct reactivity and solubility properties. This makes it particularly useful in catalysis and materials science applications where other samarium compounds may not be as effective .
Eigenschaften
CAS-Nummer |
3504-40-3 |
|---|---|
Molekularformel |
C9H24O3Sm |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
propan-2-ol;samarium |
InChI |
InChI=1S/3C3H8O.Sm/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI-Schlüssel |
BVFXJLVXFKLRNG-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3] |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[Sm] |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















